molecular formula C13H9NO4 B6325225 2-Formyl-5-(3-nitrophenyl)phenol CAS No. 343604-01-3

2-Formyl-5-(3-nitrophenyl)phenol

Cat. No.: B6325225
CAS No.: 343604-01-3
M. Wt: 243.21 g/mol
InChI Key: SGBJBHBIWXYUEZ-UHFFFAOYSA-N
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Description

2-Formyl-5-(3-nitrophenyl)phenol is an aromatic compound characterized by the presence of a formyl group, a nitrophenyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-(3-nitrophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(3-nitrophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 2-Formyl-5-(3-carboxyphenyl)phenol.

    Reduction: 2-Formyl-5-(3-aminophenyl)phenol.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-5-(3-nitrophenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-5-(3-nitrophenyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-5-(3-nitrophenyl)phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-hydroxy-4-(3-nitrophenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-8-11-5-4-10(7-13(11)16)9-2-1-3-12(6-9)14(17)18/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBJBHBIWXYUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626530
Record name 3-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343604-01-3
Record name 3-Hydroxy-3′-nitro[1,1′-biphenyl]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343604-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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